An In-depth Technical Guide to the Synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
An In-depth Technical Guide to the Synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, a substituted coumarin derivative with potential applications in medicinal chemistry and materials science. The synthesis leverages the well-established Pechmann condensation, a powerful acid-catalyzed reaction for the formation of the coumarin scaffold. This document will delve into the strategic selection of starting materials, a detailed mechanistic explanation of the core reaction, a step-by-step experimental protocol, and a discussion of key reaction parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary information to successfully synthesize and explore the potential of this and similar coumarin derivatives.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds. Their privileged scaffold is found in a vast array of natural products and serves as a cornerstone in the development of novel therapeutic agents and functional materials.[1][2][3] The biological activities of coumarin derivatives are diverse and well-documented, encompassing anticoagulant, anti-inflammatory, antibacterial, antiviral, and antitumor properties.[3][4] Furthermore, the unique photophysical properties of many coumarins have led to their use as fluorescent probes, laser dyes, and optical brightening agents.[1]
The biological and photophysical characteristics of a coumarin derivative are highly dependent on the nature and position of substituents on the benzopyrone ring system. The target molecule of this guide, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, possesses a substitution pattern that is of significant interest for several reasons:
-
The 7-hydroxy group is a common feature in many biologically active coumarins and is a key contributor to their fluorescent properties. It also provides a handle for further synthetic modifications.
-
The 8-methyl group can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets.
-
The 4-propyl group significantly increases the lipophilicity of the coumarin, which can enhance its membrane permeability and alter its pharmacokinetic properties.
This guide will focus on the most direct and efficient synthetic strategy for obtaining 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, which is a one-pot Pechmann condensation of appropriately substituted precursors.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule points towards the Pechmann condensation as the most logical and convergent approach. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.
The key bond disconnections in the coumarin ring lead back to two primary starting materials:
-
A substituted phenol: To incorporate the 7-hydroxy and 8-methyl groups, 2-methylresorcinol is the ideal starting phenol.
-
A β-ketoester: To introduce the 4-propyl group, ethyl 2-oxohexanoate is the required β-ketoester.
The overall synthetic strategy is, therefore, the acid-catalyzed Pechmann condensation of 2-methylresorcinol with ethyl 2-oxohexanoate.
The Pechmann Condensation: A Mechanistic Deep Dive
The Pechmann condensation is a cornerstone of coumarin synthesis, valued for its efficiency and the use of readily available starting materials.[5][6] The reaction proceeds under acidic conditions, with common catalysts being concentrated sulfuric acid, polyphosphoric acid, or solid acid catalysts like Amberlyst-15.[2][7]
The mechanism of the Pechmann condensation can be broken down into three key steps:
-
Transesterification: The first step involves the acid-catalyzed transesterification of the β-ketoester with the phenolic hydroxyl group. This is a reversible process that forms a new ester linkage with the phenol.
-
Electrophilic Aromatic Substitution (EAS): The carbonyl group of the newly formed ester is activated by the acid catalyst, making it a potent electrophile. The electron-rich aromatic ring of the phenol then attacks this activated carbonyl group in an intramolecular electrophilic aromatic substitution. The hydroxyl groups of 2-methylresorcinol are activating and direct the substitution to the ortho and para positions.[8][9] In the case of 2-methylresorcinol, the attack occurs at the C6 position (ortho to one hydroxyl group and para to the other), which is the most sterically accessible and electronically favorable position.
-
Dehydration: The resulting intermediate undergoes an acid-catalyzed dehydration to form the α,β-unsaturated lactone, which is the stable coumarin ring system.
Below is a Graphviz diagram illustrating the proposed reaction mechanism.
Caption: Mechanism of the Pechmann Condensation.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Methylresorcinol | C₇H₈O₂ | 124.14 | 1.24 g (10 mmol) | Commercially available.[10] |
| Ethyl 2-oxohexanoate | C₈H₁₄O₃ | 158.19 | 1.74 g (11 mmol) | Commercially available or can be synthesized. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 mL | 98% |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Deionized Water | H₂O | 18.02 | As needed | For workup |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylresorcinol (1.24 g, 10 mmol).
-
Addition of β-ketoester: To the flask, add ethyl 2-oxohexanoate (1.74 g, 11 mmol). Stir the mixture at room temperature until the 2-methylresorcinol has dissolved.
-
Acid Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise to the stirred mixture. The addition is exothermic, so maintain the temperature below 20 °C.
-
Reaction: After the addition of sulfuric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration. Wash the solid with cold deionized water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to afford pure 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one as a solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Below is a Graphviz diagram illustrating the experimental workflow.
Caption: Experimental Workflow for Synthesis.
Expected Results and Characterization
The expected product is 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one. The yield of the reaction is expected to be in the range of 60-80%, based on analogous Pechmann condensations.
Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₁₃H₁₄O₃ |
| Molar Mass | 218.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported, expected > 150 °C |
| Solubility | Soluble in ethanol, DMSO, acetone. Insoluble in water. |
Spectroscopic Data (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.5 (s, 1H, -OH), 7.5 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.1 (s, 1H, C3-H), 2.8 (t, 2H, -CH₂-), 2.2 (s, 3H, Ar-CH₃), 1.6 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~161 (C=O), 155, 153, 150, 125, 113, 112, 110, 108, 35 (-CH₂-), 22 (-CH₂-), 14 (-CH₃), 8 (Ar-CH₃).
-
IR (KBr, cm⁻¹): ~3100-3300 (br, O-H), 2960 (C-H), 1700-1720 (C=O, lactone), 1620, 1580 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z (%) 218 (M⁺).
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Methylresorcinol and ethyl 2-oxohexanoate may cause skin and eye irritation. Avoid inhalation and contact with skin.
-
The reaction is exothermic , especially during the addition of sulfuric acid. Proper cooling and slow addition are crucial to control the reaction temperature.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one via the Pechmann condensation. By carefully selecting the starting materials, 2-methylresorcinol and ethyl 2-oxohexanoate, the target molecule can be obtained in a single synthetic step. The provided experimental protocol and mechanistic insights offer a solid foundation for researchers to successfully synthesize this and other structurally related coumarin derivatives for further investigation in various scientific disciplines.
References
-
IJSART. Coumarin Synthesis Via The Pechmann Reaction. 2023. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]
-
Wikipedia. Pechmann condensation. [Link]
-
IAJPS. PHARMACEUTICAL SCIENCES. 2017. [Link]
-
ResearchGate. The Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite. [Link]
-
YouTube. 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). 2023. [Link]
-
Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]
-
ACS Omega. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]
-
ResearchGate. Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives. [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. 2018. [Link]
-
Systematic Reviews in Pharmacy. Antitumor Attributes of 4-Methylumbelliferone-Based Derivatives: A Review. 2020. [Link]
-
ResearchGate. Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. 2015. [Link]
-
IJSART. Coumarin Synthesis Via The Pechmann Reaction. 2023. [Link]
-
MDPI. Synthesis of Umbelliferone-Based, Thermally Stable, and Intrinsically Flame-Retardant Mono-Oxazine Benzoxazines: Understanding the Aminic Moiety's Influence on Thermal Properties. 2022. [Link]
-
ResearchGate. Synthesis of Some Novel 4-Methylumbelliferone Derivatives. [Link]
-
Semantic Scholar. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities. 2018. [Link]
-
Molecules. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds. 2012. [Link]
- Chem 360 Jasperse Ch. 17 Notes.
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. 2023. [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. 2022. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. 2017. [Link]
Sources
- 1. DSpace [open.bu.edu]
- 2. ijsart.com [ijsart.com]
- 3. The Use of Umbelliferone in the Synthesis of New Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. guidechem.com [guidechem.com]
